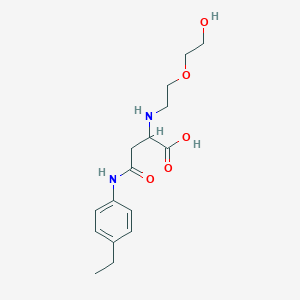

5-Isobutyl-1,3-thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Isobutyl-1,3-thiazole-4-carboxylic acid” is a derivative of thiazole, a heterocyclic organic compound. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

1. Synthesis of Derivatives and Heterocyclic Compounds

5-Isobutyl-1,3-thiazole-4-carboxylic acid and its derivatives are utilized in synthesizing various heterocyclic compounds. For example, a study by Zelisko et al. (2015) discusses the synthesis of novel thiopyrano[2,3-d][1,3]thiazole derivatives via hetero-Diels–Alder reactions and related tandem processes. These derivatives have potential applications in pharmaceutical and agricultural fields (Zelisko et al., 2015).

2. Biological Activities

Several studies have explored the biological activities of thiazole-4-carboxylic acid derivatives. Fengyun et al. (2015) synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating significant fungicidal and antivirus activities (Fengyun et al., 2015). Additionally, compounds containing this acid have shown potential in fungi and virus control.

3. Green Chemistry Synthesis Approaches

The synthesis of 4-thiazolidinone-5-carboxylic acid derivatives, closely related to 5-Isobutyl-1,3-thiazole-4-carboxylic acid, has been studied using green chemistry protocols. Shaikh et al. (2022) introduced a green protocol for synthesizing these compounds, emphasizing environmentally friendly and cost-effective methods (Shaikh et al., 2022).

4. Stereoselective Synthesis

In another study, Mathieu et al. (2015) focused on the stereoselective synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, which are valuable for mimicking protein secondary structures (Mathieu et al., 2015). This synthesis method has potential applications in the design of bioactive molecules.

5. Crystal Structure Studies

Research has also been conducted on the crystal structure of compounds related to 5-Isobutyl-1,3-thiazole-4-carboxylic acid. For instance, Wu et al. (2015) analyzed the crystal structure of febuxostat–acetic acid, which includes a similar thiazole carboxylic acid structure (Wu et al., 2015). Such studies are crucial for understanding the physical and chemical properties of these compounds.

Orientations Futures

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis and characterization of new thiazole derivatives, including “5-Isobutyl-1,3-thiazole-4-carboxylic acid”, and their potential applications in various fields.

Propriétés

IUPAC Name |

5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSGEWXPSPLSGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)

![N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2408463.png)